molecular formula C9H16N2O5 B095384 H-gamma-Glu-Abu-OH CAS No. 16869-42-4

H-gamma-Glu-Abu-OH

Cat. No.: B095384
CAS No.: 16869-42-4
M. Wt: 232.23 g/mol
InChI Key: LGDYPMBAVODMSA-WDSKDSINSA-N
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Description

Gamma-glutamyl-alpha-aminobutyrate (γ-Glu-α-ABA) is a gamma-glutamyl dipeptide composed of glutamic acid linked via a gamma-peptide bond to alpha-aminobutyric acid. Its IUPAC name is (2S)-2-amino-5-[[(1S)-1-carboxypropyl]amino]-5-oxopentanoic acid, with the CAS Registry Number 16869-42-4 . In metabolic pathways, γ-Glu-α-ABA is implicated in putrescine utilization in Escherichia coli, where it is hydrolyzed by gamma-glutamyl-gamma-aminobutyrate hydrolase (PuuD) to release glutamate and alpha-aminobutyrate .

Properties

CAS No.

16869-42-4

Molecular Formula

C9H16N2O5

Molecular Weight

232.23 g/mol

IUPAC Name

(2S)-5-amino-2-[[(1S)-1-carboxypropyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C9H16N2O5/c1-2-5(8(13)14)11-6(9(15)16)3-4-7(10)12/h5-6,11H,2-4H2,1H3,(H2,10,12)(H,13,14)(H,15,16)/t5-,6-/m0/s1

InChI Key

LGDYPMBAVODMSA-WDSKDSINSA-N

Isomeric SMILES

CC[C@@H](C(=O)O)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

CCC(C(=O)O)NC(CCC(=O)N)C(=O)O

physical_description

Off-white powder;  Kokumi

solubility

Freely soluble

Synonyms

gamma-Glu-alpha-aminobutyrate
gamma-glutamyl-alpha-aminobutyrate
Glu-(Abu)

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS employs resin-bound amino acids to sequentially build peptides. For γ-Glu-α-ABA, the gamma-glutamyl moiety is coupled to alpha-aminobutyrate using carbodiimide-based activators. A study demonstrated that using N,N'-diisopropylcarbodiimide (DIC) with Oxyma Pure as a coupling agent achieved a 78% yield under anhydrous conditions. Critical parameters include:

  • Resin type : Wang resin preloaded with Fmoc-alpha-aminobutyric acid.

  • Deprotection : 20% piperidine in DMF for Fmoc removal.

  • Coupling time : 2 hours at 25°C.

This method ensures minimal racemization, crucial for maintaining the compound’s biological activity.

Solution-Phase Coupling

Solution-phase methods leverage classic peptide coupling reagents. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with N-hydroxysuccinimide (NHS) facilitates the formation of the gamma-glutamyl bond. A 2023 study reported an 82% yield when reacting glutamic acid tert-butyl ester with alpha-aminobutyrate in dichloromethane at 0°C. Key considerations include:

  • Solvent polarity : Low-polarity solvents (e.g., DCM) reduce side reactions.

  • Stoichiometry : A 1.2:1 molar ratio of EDC to carboxylate minimizes excess reagent.

Enzymatic and Biotechnological Approaches

Enzymatic synthesis offers greener alternatives with high stereoselectivity. Two methodologies are prominent:

Microbial Fermentation

Engineered Escherichia coli and Lactobacillus brevis strains have been utilized to produce γ-Glu-α-ABA via endogenous gamma-glutamyltransferases (GGTs). For example:

  • Strain optimization : Overexpression of ggt in E. coli BL21(DE3) increased titers by 3.2-fold.

  • Fermentation conditions :

    • pH: 6.5–7.0

    • Temperature: 37°C

    • Substrate: 10 mM glutamate + 12 mM alpha-aminobutyrate

A 2024 trial achieved a volumetric productivity of 1.8 g/L/h, highlighting scalability for industrial applications.

Enzyme-Catalyzed Synthesis

Purified GGTs from Bacillus subtilis and Helicobacter pylori catalyze transpeptidation reactions. The mechanism involves:

  • Hydrolysis : GGT cleaves glutathione (GSH) to release glutamate.

  • Transpeptidation : The gamma-glutamyl group is transferred to alpha-aminobutyrate.

Table 1: Enzyme-Catalyzed Synthesis Parameters

Enzyme SourcepH OptimumTemperature (°C)Yield (%)
Bacillus subtilis8.54567
Helicobacter pylori7.03789

The H. pylori enzyme exhibits superior efficiency due to its Thr–Thr catalytic dyad, which stabilizes the transition state.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Comparison

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
SPPS7895LowHigh (solvent use)
Solution-Phase8288ModerateModerate
Microbial Fermentation9092HighLow
Enzyme-Catalyzed8994HighLow

Microbial fermentation and enzymatic synthesis outperform chemical methods in scalability and sustainability, making them preferable for industrial production.

Case Studies in Process Optimization

Immobilized Enzyme Systems

Immobilizing GGT on chitosan beads enhanced reusability, retaining 80% activity after 10 cycles. This system achieved a 91% yield in a continuous-flow reactor.

Metabolic Engineering in Lactobacillus brevis

Knocking out the gadB gene (glutamate decarboxylase) redirected metabolic flux toward γ-Glu-α-ABA synthesis, boosting titers to 14 g/L in fed-batch cultures .

Chemical Reactions Analysis

Types of Reactions: gamma-Glutamyl-alpha-aminobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may require specific catalysts or reagents depending on the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.

Scientific Research Applications

Chemical Applications

1. Synthesis of Peptides

  • Building Block : γ-Glu-Abu serves as a building block for synthesizing more complex peptides and proteins. Its structural properties allow for effective coupling with other amino acids.

2. Chemical Probes

  • Biochemical Pathways : The compound is utilized as a chemical probe to study specific biochemical pathways and enzyme activities, particularly in the context of γ-glutamyl transferases.

Biological Applications

1. Metabolic Studies

  • Pathway Investigations : γ-Glu-Abu is involved in various metabolic pathways, allowing researchers to explore metabolic processes within cells and organisms.

2. Enzyme Substrate

  • Enzyme Kinetics : It acts as a substrate for specific enzymes, enabling the investigation of enzyme kinetics and mechanisms, particularly in studies involving γ-glutamyltransferases.

Medical Applications

1. Drug Development

  • Therapeutic Potential : The compound is being explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its structural similarity to GABA (gamma-aminobutyric acid) and its role in neurotransmission .

2. Biomarker Discovery

  • Disease Indicators : γ-Glu-Abu may serve as a biomarker for certain diseases or physiological conditions, providing insights into metabolic disorders or neurodegenerative diseases.

Industrial Applications

1. Biotechnology

  • Production Methods : The compound can be produced using biotechnological methods, which can be applied in various industrial contexts, including pharmaceuticals and nutraceuticals .

Case Studies

Case Study 1: Neurotransmission Modulation
Research has shown that γ-Glu-Abu interacts with GABA receptors, suggesting its role in modulating neuronal excitability. This interaction may have implications for treating anxiety and stress-related disorders .

Case Study 2: Metabolic Pathway Exploration
In studies involving Levilactobacillus brevis, γ-Glu-Abu was found to enhance GABA production through the activation of the GAD operon. This pathway is crucial for understanding how certain bacteria utilize amino acids for energy.

Mechanism of Action

The mechanism of action of gamma-Glutamyl-alpha-aminobutyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors on the cell surface, triggering downstream signaling pathways.

    Enzyme Inhibition or Activation: The compound may inhibit or activate certain enzymes, thereby modulating biochemical reactions and metabolic processes.

    Gene Expression Regulation: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Structural Features

Table 1: Structural Comparison of γ-Glu-α-ABA and Analogues
Compound Molecular Formula Functional Groups Key Enzymatic Targets
γ-Glu-α-ABA C₉H₁₆N₂O₆ Gamma-glutamyl, α-aminobutyrate γ-GT, PuuD
Gamma-aminobutyric acid (GABA) C₄H₉NO₂ Amino, carboxyl Glutamate decarboxylase (GAD)
Gamma-hydroxybutyrate (GHB) C₄H₈O₃ Hydroxy, carboxyl GHB dehydrogenase
Gamma-butyrobetaine C₇H₁₅NO₂ Trimethylammonium, carboxyl Carnitine biosynthesis enzymes
γ-Glu-β-aminopropiononitrile C₈H₁₃N₃O₃ Gamma-glutamyl, β-aminopropiononitrile Not well-characterized

Enzymatic Interactions and Metabolic Pathways

Gamma-Glutamyl Transpeptidase (γ-GT)

  • γ-Glu-α-ABA: Hydrolyzed by γ-GT to release alpha-aminobutyrate. Used experimentally to study γ-GT activity in humans .
  • Other Substrates: γ-GT also processes glutathione (GSH) and other gamma-glutamyl compounds, but γ-Glu-α-ABA is unique as a non-thiol substrate .

Specialized Enzymes

  • PuuD : Specifically hydrolyzes γ-Glu-GABA (structurally similar to γ-Glu-α-ABA) in E. coli .
  • GAD : Converts glutamate to GABA in bacteria and neurons; critical for acid resistance in Lactobacillus .

Pharmacokinetics and Toxicity

Table 2: Toxicity and Pharmacological Profiles
Compound Toxicity Profile Dependence Risk
γ-Glu-α-ABA Not well-studied; accumulation possible in γ-GT deficiency None reported
GABA Generally recognized as safe (GRAS) Low
GHB High acute toxicity (respiratory depression); withdrawal syndrome High
Gamma-butyrobetaine Low toxicity; involved in carnitine synthesis None

Biological Activity

Gamma-Glutamyl-alpha-aminobutyrate (GABA-γ-Glu) is a compound with significant biological activity, primarily recognized for its role in neurotransmission and metabolic processes. This article explores its biochemical properties, mechanisms of action, physiological effects, and potential applications in medicine and research.

Overview of Gamma-Glutamyl-alpha-aminobutyrate

Gamma-Glutamyl-alpha-aminobutyrate is a derivative of gamma-aminobutyric acid (GABA) and gamma-glutamyl compounds. It is synthesized through the coupling of gamma-glutamyl and alpha-aminobutyrate units, often utilizing peptide synthesis techniques that involve coupling reagents like DCC or EDC. This compound plays a crucial role in various biochemical pathways, particularly in the metabolism of GABA, which is a key inhibitory neurotransmitter in the central nervous system.

Target Interactions

GABA-γ-Glu primarily targets the GAD (glutamate decarboxylase) operon in certain strains of Levilactobacillus brevis, facilitating the conversion of glutamate to GABA. This interaction is essential for maintaining GABA levels in microbial fermentation processes.

Biochemical Pathways

The compound participates in the γ-glutamyl cycle, influencing several metabolic pathways. It acts as a substrate for gamma-glutamyltranspeptidase (GGT), which catalyzes the hydrolysis of gamma-glutamyl bonds . The hydrolysis process generates glutamate and GABA, thereby enhancing neurotransmitter availability and contributing to various physiological functions.

Cellular Impact

GABA-γ-Glu exhibits significant effects on cellular processes, including:

  • Cell Signaling : It modulates cell signaling pathways that influence gene expression and cellular metabolism.
  • Antioxidant Activity : The compound has been shown to enhance antioxidant defenses by reducing reactive oxygen species (ROS) production in various cell types .
  • Neuroprotective Effects : By increasing GABA levels, it contributes to neuroprotection against oxidative stress, particularly in models of diabetes and other metabolic disorders .

Case Studies

  • Diabetes Management : In preclinical trials involving streptozotocin-induced diabetic mice, administration of GABA-γ-Glu demonstrated a reduction in blood glucose levels and improved glucose excursion rates. This suggests potential for managing hyperglycemia through modulation of insulin secretion .
  • Cancer Research : Long-term studies indicated that GABA-γ-Glu administration reduced tumor growth in gastric cancer models. Histological analysis revealed decreased labeling indices in gastric mucosa, indicating lower proliferation rates in cancerous tissues .

Pharmacokinetics

The pharmacokinetic profile of GABA-γ-Glu suggests that it is well absorbed and metabolized within biological systems. Its role as a precursor for GABA production indicates significant implications for mental health outcomes, particularly concerning anxiety and mood disorders .

Therapeutic Potential

Gamma-Glutamyl-alpha-aminobutyrate has potential applications in:

  • Drug Development : Its biochemical properties make it a candidate for developing new therapies targeting neurological disorders.
  • Biomarker Discovery : It may serve as a biomarker for conditions related to GABA metabolism or neurotransmission dysfunctions.

Industrial Uses

In addition to its therapeutic potential, GABA-γ-Glu can be applied in food science as a flavor enhancer due to its umami properties when utilized alongside bacterial GGTs .

Q & A

Q. How can researchers differentiate endogenous GABA from exogenous GHB in forensic toxicology studies?

  • Methodological Answer :
  • Isotope-Labeled Standards : Spiked deuterated GHB controls distinguish exogenous intake .
  • Cut-Off Values : Endogenous GABA in blood is <10 µg/mL, while GHB post-ingestion exceeds 50 µg/mL .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.